4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid
Description
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is a conformationally constrained bicyclic amino acid characterized by a norbornane framework (a bicyclo[2.2.1]heptane system) with an amino group at the 4-position and a carboxylic acid at the 1-position. This structural rigidity makes it a valuable analogue of proline, widely used in peptide design to enforce specific secondary structures, such as β-turns or helical motifs, in bioactive peptides and peptidomimetics . Its hydrochloride salt (CAS 1384427-36-4) is commercially available with ≥97% purity, stored at 2–8°C under argon, and transported on ice to ensure stability . The compound is utilized in high-precision research across academia and industries, including drug discovery, where its conformational restrictions help elucidate structure-activity relationships .
Properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXIODNSNZLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665720 | |
| Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737693-57-1 | |
| Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroamination: Norbornene undergoes hydroamination to introduce the amino group at the 4-position.
Carboxylation: The resulting amine is then carboxylated to form the carboxylic acid group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique bicyclic scaffold of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid distinguishes it from related compounds. Below is a systematic comparison based on structural features, physicochemical properties, and biological applications.
Structural and Functional Analogues
Key Research Findings
- Peptide Design: Incorporation of this compound into peptides enforces β-turn structures, enhancing proteolytic stability and receptor binding specificity .
- Enzyme Inhibition: 7-Aza derivatives show potent inhibition of β-lactamases due to non-covalent interactions with the enzyme’s active site, as evidenced by X-ray crystallography .
- Stereoselectivity: The (1R,2S,4S) stereoisomer of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid exhibits higher affinity for neurological targets compared to its enantiomers .
Biological Activity
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid (ABH) is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 155.2 g/mol
- IUPAC Name : this compound
- CAS Number : 737693-57-1
The compound features a bicyclic structure with an amino group and a carboxylic acid, which contribute to its reactivity and interaction with biological systems.
The biological activity of ABH is primarily attributed to its ability to interact with various molecular targets within the body:
- Receptor Interaction : ABH has been shown to interact with receptors involved in neurotransmission, particularly those associated with the glutamate system, which plays a crucial role in learning and memory processes.
- Enzyme Modulation : The carboxylic acid group can participate in acid-base reactions, influencing enzyme activity and potentially modulating metabolic pathways.
- Neurotransmitter Release : Similar compounds have been reported to affect neurotransmitter release, including the inhibition of presynaptic GABA release and modulation of glutamate levels, leading to increased neuronal activity .
Pharmacological Effects
ABH has been investigated for several pharmacological effects:
- Antinociceptive Properties : Research indicates that ABH may exhibit pain-relieving properties by modulating nociceptive pathways in the central nervous system .
- Insulin Secretion Modulation : Studies have shown that analogs of ABH can mimic glucose's stimulatory effects on insulin secretion from pancreatic beta-cells, suggesting potential applications in diabetes management .
Comparative Biological Activity
The following table summarizes the biological activities of ABH compared to similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antinociceptive, insulin secretion modulation | Bicyclic structure with amino and carboxylic groups |
| Gabapentin | Pain relief, anticonvulsant | Similar mechanism affecting calcium channels |
| BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) | Mimics glucose effect on insulin secretion | Non-metabolizable analog of leucine |
Study 1: Insulin Secretion Enhancement
In a study by Maechler et al., BCH was shown to enhance insulin secretion in response to glucose by increasing the incorporation of radiolabeled palmitic acid into proteins, suggesting a mechanism involving protein acylation . This finding highlights the potential for ABH derivatives in diabetes treatment.
Study 2: Nociceptive Pathway Modulation
Research has demonstrated that ABH can reduce primary afferent traffic and excitation of spinal nociceptive neurons, indicating its potential as an analgesic agent. This aligns with findings from studies on similar bicyclic compounds that affect pain pathways.
Research Applications
ABH is utilized in various scientific research applications:
- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting specific biological pathways.
- Biochemical Studies : Investigated as a probe for understanding biochemical mechanisms and interactions within cellular systems.
- Pharmaceutical Development : Explored for its therapeutic potential in treating conditions like pain disorders and metabolic diseases.
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amine undergoes nucleophilic substitution or acylation reactions. A notable example involves its use in thiourea synthesis:
-
Reaction with phenyl isothiocyanate (PhNCS) forms thiourea derivatives. Subsequent acid-catalyzed cyclization yields tricyclic quinazolinones (e.g., compound 15 in ).
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Curtius rearrangement of acyl azides derived from ABCA generates isocyanate intermediates, which hydrolyze to yield ureas or amines (see ).
Table 1: Substitution Reactions
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| PhNCS | Thiourea derivative | CH₂Cl₂, rt, 12 h | 89% | |
| Diphenylphosphoryl azide | Isocyanate intermediate | CH₂Cl₂, Et₃N, reflux | 94% |
Cyclization and Heterocycle Formation
The bicyclic framework facilitates intramolecular cyclization:
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Thiourea derivatives cyclize under acidic conditions to form 5,8-ethanoquinazolin-4-ones (15 ), releasing cyclopentadiene upon heating ( ).
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Participation in organocatalytic aldol reactions via hydrogen-bonding interactions, as observed in tripeptide catalysts containing analogous bicyclic amino acids ( ).
Key Mechanistic Insight :
The rigid bicyclic structure enforces staggered stereoelectronic arrangements in transition states, enhancing enantioselectivity in cycloadditions ( ).
Acid-Base Reactions and Salt Formation
The carboxylic acid group participates in acid-base chemistry:
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Forms hydrochloride salts (e.g., 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl) under HCl treatment, critical for improving solubility in pharmaceutical formulations ( ).
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Deprotonation with NaOt-Bu enables nucleophilic attacks in esterification or amidation ( ).
Comparative Reactivity with Analogs
ABCA’s reactivity diverges from related bicyclic amino acids due to its [2.2.1] skeleton:
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| ABOC ([2.2.2] scaffold) | Larger ring size | Lower steric hindrance in aldol catalysis |
| DABO (diaminobicyclo[2.2.2]) | Dual amino groups | Enhanced Brønsted acidity |
Q & A
Q. How can scalability issues in organocatalytic [4 + 2] cycloadditions be addressed for large-scale synthesis?
- Optimization : Catalyst loading reduction (e.g., 1–5 mol%) and solvent screening (e.g., switch from THF to EtOAc) improve efficiency. Continuous-flow reactors enhance reproducibility and yield for gram-scale production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
